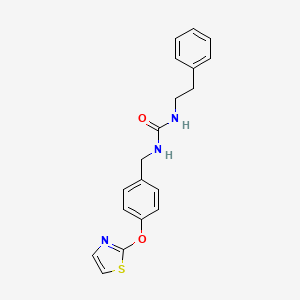

![molecular formula C7H10O3 B2771142 7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1706450-79-4](/img/structure/B2771142.png)

7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

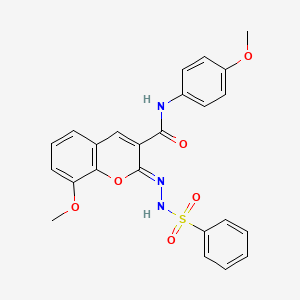

7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid is a unique chemical compound. Its empirical formula is C7H10O3 and it has a molecular weight of 142.15 . It is part of a class of compounds known as 7-oxanorbornanes or 7-oxabicyclo[2.2.1]heptanes .

Synthesis Analysis

The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A study has also reported the enzymatic kinetic resolution of racemic 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid ester as a favored option for synthesis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C(O)[C@H]1[C@@H]2OC@@HC1 . This structure is also available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis

This compound and its derivatives are known to undergo various reactions. For instance, unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings . There are also several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes .Aplicaciones Científicas De Investigación

Enantioselective Synthesis Applications

The enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a key precursor in the synthesis of A2a receptor antagonists, showcases the application of 7-oxabicyclo[2.2.1]heptane-1-carboxylic acid derivatives in pharmaceutical chemistry. This process involves an enzymatic resolution, highlighting the compound's significance in creating stereochemically complex molecules (Wirz, Spurr, & Pfleger, 2010).

Reactivity and Conversion to Other Compounds

The reactivity of 7-oxabicyclo[2.2.1]heptadiene derivatives towards Brønsted acids demonstrates the compound's versatility. These derivatives can be transformed into phenols, fulvenes, and products from a retro-Diels–Alder-like reaction, depending on the experimental conditions and the nature of the Brønsted acid used. This highlights the compound's utility in synthetic organic chemistry for the generation of diverse molecular structures (Maggiani, Tubul, & Brun, 1999).

Anti-HIV Activity

7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives have been synthesized and evaluated for their anti-HIV-1 activity. This research provides insights into the potential therapeutic applications of these compounds, contributing to the development of new antiviral agents. The study also discusses the structure-activity relationship, offering valuable information for the design of more effective anti-HIV compounds (Song Dan-qing, 2009).

Crystal Structure and Herbicide Complexes

The synthesis and crystal structure analysis of the calcium complex with the herbicide Endothall, which includes 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, reveals the compound's role in agriculture. The detailed structural information aids in understanding how such complexes function at the molecular level, potentially leading to the development of more efficient herbicides (Smith, Lynch, Kennard, & Mak, 1991).

Optically Active Derivatives and Absolute Configuration

The synthesis of optically active 7-oxabicyclo[2.2.1]heptane derivatives and the assignment of their absolute configuration is crucial for the development of chiral molecules in chemistry. This research underscores the importance of stereochemistry in the synthesis of biologically active compounds and may have implications for drug development and other areas of chemical research (Das, Haslanger, Gougoutas, & Malley, 1987).

Mecanismo De Acción

Target of Action

7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, also known as 7-oxanorbornane, has been found to exhibit interesting biological activity . The primary targets of this compound are protein phosphatases . These enzymes play a crucial role in cellular transduction events such as T-cell activation and cell proliferation .

Mode of Action

The compound interacts with its targets, the protein phosphatases, through inhibition . The studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit of the compound are necessary for a good inhibition of protein phosphatases .

Biochemical Pathways

The inhibition of protein phosphatases by 7-oxanorbornane leads to the disruption of cellular immune response. This is because interleukin-2 (IL2), which is necessary for T-cell proliferation, requires the formation of active transcription factors such as NF-AT and NF-IL2A .

Pharmacokinetics

It’s worth noting that the compound’s bicyclic structure allows it to generate a wide chemodiversity in a highly stereoselective manner .

Result of Action

The result of 7-oxanorbornane’s action is the modulation of cellular transduction events. By inhibiting protein phosphatases, it disrupts the cellular immune response, particularly T-cell activation and cell proliferation .

Action Environment

It’s important to note that the compound’s synthesis involves the diels–alder reaction of furans with olefinic or acetylenic dienophiles . This suggests that the compound’s synthesis, and potentially its action, could be influenced by environmental conditions that affect these reactions.

Análisis Bioquímico

Biochemical Properties

It is known that 7-oxanorbornanes, the parent group of this compound, interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given the biological activity of other 7-oxanorbornanes , it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

7-oxabicyclo[2.2.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6(9)7-3-1-5(10-7)2-4-7/h5H,1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOHEKMIZPOOOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706450-79-4 |

Source

|

| Record name | 7-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

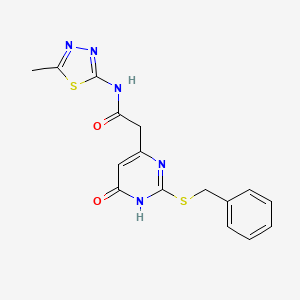

![3-[3-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2771062.png)

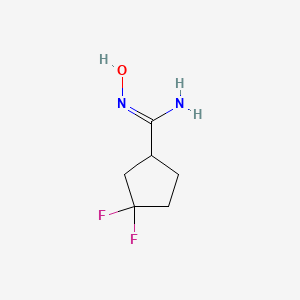

![N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2771064.png)

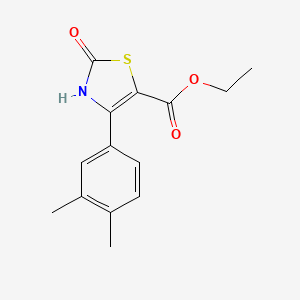

![tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2771069.png)

![({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methyl)(prop-2-yn-1-yl)amine hydrochloride](/img/structure/B2771073.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2771075.png)

![1,7-dibutyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2771076.png)

![3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2771081.png)

![2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B2771082.png)